![molecular formula C66H128O6 B1351006 Triheneicosanoin CAS No. 26536-14-1](/img/structure/B1351006.png)
Triheneicosanoin
Overview
Description
Triheneicosanoin is a triacylglycerol containing heneicosanoic acid groups . It has been used as an internal standard for the quantification of fatty acids in milk samples .
Synthesis Analysis
Triheneicosanoin can be synthesized from extracted fat which is converted to fatty acid methyl esters (FAMEs) via methylation using boron trifluoride (BF3)-methanol reagent .
Molecular Structure Analysis
The molecular formula of Triheneicosanoin is C66H128O6 . It contains heneicosanoic acid groups at the sn-1, sn-2, and sn-3 positions .
Chemical Reactions Analysis
Triheneicosanoin has been used in the selective hydrogenation of soybean oil . It has been used as an internal standard for the quantification of fatty acids in human breast milk samples and triacylglycerols in rat heart .
Physical And Chemical Properties Analysis
Triheneicosanoin is a crystalline solid . Its molecular weight is 1017.72 . The storage temperature is recommended to be -20°C .
Scientific Research Applications
Metabolomics in Cancer Research
Metabolomic research, including the study of compounds like Triheneicosanoin, plays a significant role in understanding cancer metabolism. A study demonstrated the potential of metabolites in prostate cancer tissue as diagnostic and prognostic tools. Higher concentrations of various metabolites, including tricosanoic acid, were observed in malignant tissue compared to non-malignant samples, showing promise for use in clinical settings (Jung et al., 2013).
Application in Plant Physiology Research
The study of growth retardants, including compounds with structural similarities to Triheneicosanoin, has been utilized in plant physiological research. These retardants, often inhibitors of specific enzymes, provide insights into the regulation of plant metabolism, such as terpenoid metabolism, which relates to phytohormones and sterols (Grossmann, 1990).
Environmental Impact Studies
Research on compounds structurally related to Triheneicosanoin, such as triclosan, has been conducted to assess their environmental impact. Studies have focused on the occurrence, fate, and ecological implications of these compounds in aquatic environments, emphasizing their potential environmental risks (Singer et al., 2002).
Metabolomics in Drosophila Research
In Drosophila research, metabolomics, including the analysis of compounds like Triheneicosanoin, is crucial for studying metabolism and physiology. Methods involving gas chromatography-mass spectrometry (GC-MS) help detect major polar metabolites, providing a framework for metabolic studies in this field (Tennessen et al., 2014).
Pharmacology and Pharmacokinetics Research
Triheneicosanoin-related studies in pharmacology and pharmacokinetics focus on understanding the therapeutic properties and action mechanisms of similar compounds. This research aids in developing new treatments and understanding drug interactions and effects (Du et al., 2013).
Safety and Hazards
According to the safety data sheet, Triheneicosanoin is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) . In case of a fire, it is recommended to wear self-contained breathing apparatus pressure-demand (NIOSH approved or equivalent), and full protective gear to prevent contact with skin and eyes .
Mechanism of Action
Target of Action
Triheneicosanoin is a triacylglycerol containing heneicosanoic acid groups . It is primarily used as an internal standard for the quantification of fatty acids in milk samples . .
Biochemical Pathways
Triacylglycerols, including Triheneicosanoin, are involved in several biochemical pathways. They are synthesized via the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in liver and adipose tissue, and a monoacylglycerol pathway in the intestines . In maturing plant seeds and some animal tissues, a fourth pathway involving a diacylglycerol transferase has been recognized .
Result of Action
The specific molecular and cellular effects of Triheneicosanoin’s action are not well-documented. As a triacylglycerol, it may contribute to energy storage and lipid metabolism. It has been used as an internal standard for the quantification of fatty acids in human breast milk samples and triacylglycerols in rat heart .
properties
IUPAC Name |
2,3-di(henicosanoyloxy)propyl henicosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h63H,4-62H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJJAGAXCDLAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H128O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258998 | |
Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1017.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol triheneicosanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2,3-Triheneicosanoyl-glycerol | |
CAS RN |
26536-14-1 | |
Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26536-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heneicosanoic acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol triheneicosanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75.9 °C | |
Record name | Glycerol triheneicosanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031090 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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